molecular formula C19H20BrNO3 B8515260 Ethyl 4-[(5-bromo-2-methyl-benzoyl)amino]-3,5-dimethyl-benzoate

Ethyl 4-[(5-bromo-2-methyl-benzoyl)amino]-3,5-dimethyl-benzoate

Cat. No. B8515260
M. Wt: 390.3 g/mol
InChI Key: ARULFPACDPOJDA-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-bromo-2-methyl-benzoyl)amino]-3,5-dimethyl-benzoate is a useful research compound. Its molecular formula is C19H20BrNO3 and its molecular weight is 390.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[(5-bromo-2-methyl-benzoyl)amino]-3,5-dimethyl-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[(5-bromo-2-methyl-benzoyl)amino]-3,5-dimethyl-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate

InChI

InChI=1S/C19H20BrNO3/c1-5-24-19(23)14-8-12(3)17(13(4)9-14)21-18(22)16-10-15(20)7-6-11(16)2/h6-10H,5H2,1-4H3,(H,21,22)

InChI Key

ARULFPACDPOJDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Br)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methyl-benzoic acid (1.35 g, 6.15 mmol) in THF (15 ml), CH2Cl2 (15 ml) and DMF (14.27 μl, 184.57 moles) is added dropwise oxalyl chloride (587.12 μl, 6.77 mmoles) at 0° C. and reaction mixture is slowly allowed to warm to ambient temperature. After 2 hours, the solvent is removed under reduced pressure. To the residue CH2Cl2 (30 ml) is added and reaction mixture is cooled to 0° C., then ethyl 4-amino-3,5-dimethyl-benzoate (1.19 g, 6.15 mmol) is added followed by 4-pyridinamine, N,N-dimethyl-(37.58 mg, 307.61 mmoles) and pyridine (1.49 ml, 18.46 mmoles). The cooling bath is removed and the clear solution is allowed to warm to ambient temperature. After 5 hours, the solvent is removed and the reaction mixture is diluted with ethyl acetate and washed with 1N HCl, saturated solution of sodium bicarbonate, and brine. The organic layers are combined and dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is triturated with hexanes and the resulting solids were collected by filtration to give the title compound as a white solid (1.80 g; 75.2%). Mass spectrum (m/z): 390.2 (M+1).
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
14.27 μL
Type
reactant
Reaction Step One
Quantity
587.12 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.49 mL
Type
reactant
Reaction Step Four
Yield
75.2%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-methyl-benzoic acid (1.35 g, 6.15 mmol) in THF (15 ml), CH2Cl2 (15 ml) and DMF (14.27 μl, 184.57 μmoles) is added dropwise oxalyl chloride (587.12 μl, 6.77 mmoles) at 0° C. and reaction mixture is slowly allowed to warm to ambient temperature. After 2 hours, the solvent is removed under reduced pressure. To the residue CH2Cl2 (30 ml) is added and reaction mixture is cooled to 0° C., then ethyl 4-amino-3,5-dimethyl-benzoate (1.19 g, 6.15 mmol) is added followed by 4-pyridinamine, N,N-dimethyl-(37.58 mg, 307.61 μmoles) and pyridine (1.49 ml, 18.46 mmoles). The cooling bath is removed and the clear solution is allowed to warm to ambient temperature. After 5 hours, the solvent is removed and the reaction mixture is diluted with ethyl acetate and washed with 1N HCl, saturated solution of sodium bicarbonate, and brine. The organic layers are combined and dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is triturated with hexanes and the resulting solids were collected by filtration to give the title compound as a white solid (1.80 g; 75.2%). Mass spectrum (m/z): 390.2 (M+1).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
587.12 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
14.27 μL
Type
catalyst
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.49 mL
Type
reactant
Reaction Step Four
Yield
75.2%

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